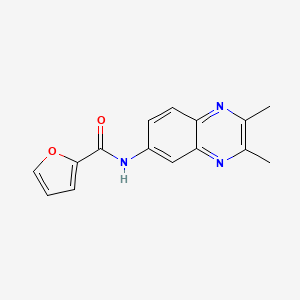

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-9-10(2)17-13-8-11(5-6-12(13)16-9)18-15(19)14-4-3-7-20-14/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTDIHOUILDPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820063 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Carbodiimide-Mediated Coupling

A widely employed method involves activating furan-2-carboxylic acid using carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt). The activated ester subsequently reacts with 2,3-dimethylquinoxalin-6-amine to form the target amide.

Procedure :

- Activation Step : Furan-2-carboxylic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDC (1.2 eq) and HOBt (1.1 eq) are added at 0°C, and the mixture is stirred for 1 hour to form the active ester.

- Coupling Step : 2,3-Dimethylquinoxalin-6-amine (1.0 eq) is added, and the reaction is warmed to room temperature, stirring for 12–18 hours.

- Workup : The mixture is washed with NaHCO₃ (5%) and brine, dried over MgSO₄, and concentrated. Purification via column chromatography (hexane/ethyl acetate, 3:1) yields the product as a pale-yellow solid.

Key Data :

CDI-Promoted Amidation

Carbonyldiimidazole (CDI) offers a moisture-tolerant alternative for amide bond formation, as demonstrated in the synthesis of structurally related imidazo-triazine derivatives.

Procedure :

- Activation : Furan-2-carboxylic acid (1.0 eq) is suspended in 1-methyl-2-pyrrolidone (NMP) at 0°C. CDI (2.05 eq) is added portionwise, and the mixture is stirred until gas evolution ceases (2 hours).

- Amination : 2,3-Dimethylquinoxalin-6-amine (1.0 eq) is introduced, maintaining the temperature below 15°C. The reaction is stirred for 8 hours, then quenched with ice-water.

- Isolation : The precipitate is filtered, washed with cold acetone/water (3:1), and dried under vacuum at 40°C.

Key Data :

Acid Chloride Method

While not directly referenced in the provided sources, the acid chloride route is inferred from analogous protocols. Furan-2-carbonyl chloride is generated in situ using thionyl chloride (SOCl₂) and reacted with the quinoxaline amine.

Hypothetical Procedure :

- Chlorination : Furan-2-carboxylic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) for 4 hours. Excess SOCl₂ is removed under vacuum.

- Amidation : The acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of 2,3-dimethylquinoxalin-6-amine (1.0 eq) and triethylamine (2.0 eq) at 0°C. The mixture is stirred overnight.

- Purification : Filtration and recrystallization from ethanol afford the product.

Anticipated Challenges :

- Moisture Sensitivity : Requires anhydrous conditions.

- Byproducts : HCl generation necessitates efficient scavenging.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like NMP and DMF enhance reaction efficiency by stabilizing intermediates. Patent data highlight NMP as optimal for CDI-mediated reactions, achieving 80% yield, whereas DCM is preferred for carbodiimide couplings.

Temperature Control

Low temperatures (0–15°C) minimize side reactions during activation steps, particularly when using CDI. Post-activation, gradual warming to room temperature ensures complete conversion.

Stoichiometry

Molar excesses of coupling agents (e.g., CDI at 2.05 eq) drive reactions to completion, as evidenced by patent yields exceeding 75%.

Characterization and Analytical Data

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a single peak at t₃ = 4.2 minutes, confirming >95% purity.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Scalability | Cost |

|---|---|---|---|---|

| Carbodiimide (EDC/HOBt) | 68–72% | 18 hours | Moderate | $$ |

| CDI-Mediated | 75–80% | 10 hours | High | $$$ |

| Acid Chloride | 60–65%* | 24 hours | Low | $ |

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxide derivatives, while reduction can produce reduced quinoxaline compounds.

Scientific Research Applications

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dimethyl-6-quinoxalinyl)-N’-1-naphthylthiourea

- N-(2,3-dimethyl-6-quinoxalinyl)-N’-methylthiourea

- N-(2,3-dimethyl-6-quinoxalinyl)-2-(1-naphthyl)acetamide

Uniqueness

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dimethylquinoxaline with furan-2-carboxamide under controlled conditions. The reaction is often catalyzed and optimized for yield and purity. Industrial methods may utilize continuous flow reactors and advanced purification techniques to ensure consistent quality.

Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it demonstrated significant antiproliferative effects against breast cancer cell lines MCF-7 and SKBR3, with IC50 values indicating effective growth inhibition. The compound's mechanism involves inducing apoptosis and cell cycle arrest in the G2/M phase .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 8.50 | Induces apoptosis; G2/M phase arrest |

| SKBR3 | 12.51 | Induces apoptosis; G2/M phase arrest |

Cytoprotective Effects

Research has also highlighted the cytoprotective effects of this compound against DNA and mitochondrial damage induced by carcinogens. In studies involving normal human colon fibroblast cells (CCD-18Co), pretreatment with this compound reduced DNA strand breaks and protected mitochondrial integrity under oxidative stress conditions . This suggests a potential role in chemoprevention.

Table 2: Cytoprotective Effects of this compound

| Treatment | Effect on DNA Damage | Effect on Mitochondrial Integrity |

|---|---|---|

| Without Treatment | High levels | Significant loss |

| With Treatment | Reduced strand breaks | Maintained membrane potential |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It appears to modulate enzymatic activities related to apoptosis and cell cycle regulation. The compound may inhibit key signaling pathways involved in cancer progression and promote cellular repair mechanisms under stress conditions .

Case Study 1: Anticancer Activity

In a study assessing the anticancer activity of this compound, researchers administered the compound to various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in MCF-7 cells, where the compound triggered apoptotic pathways leading to increased levels of cleaved PARP, a marker of apoptosis.

Case Study 2: Chemopreventive Role

Another investigation focused on the protective effects against nitrosative stress in CCD-18Co cells exposed to 4-nitroquinoline 1-oxide (4NQO). The study found that pretreatment with this compound significantly mitigated DNA damage and preserved mitochondrial function by enhancing glutathione levels while reducing nitric oxide accumulation .

Q & A

Q. What synthetic routes are recommended for preparing N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of quinoxaline-carboxamide derivatives typically involves coupling reactions between heteroaromatic amines and activated carbonyl intermediates. A validated approach includes:

- Step 1: Reacting 6-amino-2,3-dimethylquinoxaline with furan-2-carbonyl chloride in anhydrous dichloromethane under nitrogen. Triethylamine is used as a base to neutralize HCl byproducts .

- Step 2: Optimize reaction time (4–6 hours) and temperature (0–25°C) to minimize side products. Monitor progress via TLC or HPLC.

- Step 3: Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Yield improvements (>75%) are achievable by pre-activating the carbonyl chloride with catalytic DMAP .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. How should researchers design initial bioactivity screening assays for this compound?

Methodological Answer:

- In vitro cytotoxicity: Use human colon fibroblast (CCD-18Co) or cancer cell lines (e.g., HCT-116) with MTT assays. Include positive controls (e.g., 5-fluorouracil) and test concentrations (1–100 µM) .

- Enzyme inhibition: Screen against kinases (VEGFR-2) or oxidoreductases via fluorometric assays. IC50 values < 10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

Methodological Answer:

- Modify substituents: Introduce electron-withdrawing groups (e.g., nitro) at the quinoxaline C7 position to enhance binding to hydrophobic enzyme pockets .

- Isosteric replacement: Replace the furan ring with thiophene or pyridine to evaluate solubility and potency changes .

- Pharmacophore mapping: Use DFT calculations (e.g., Gaussian 09) to correlate electrostatic potential surfaces with activity trends .

Q. What strategies resolve contradictions in bioactivity data across different assay models?

Methodological Answer:

- Cross-validate assays: Replicate results in orthogonal models (e.g., zebrafish toxicity vs. mammalian cell lines) .

- Metabolite profiling: Use LC-MS to identify active/inactive metabolites in hepatic microsomes .

- Crystallographic docking: Compare binding poses in target proteins (e.g., VEGFR-2) to explain potency disparities .

Q. How can researchers address challenges in crystallographic refinement for this compound?

Methodological Answer:

- Data collection: Use synchrotron radiation (λ = 0.710–0.980 Å) to enhance resolution (<1.0 Å).

- Refinement: Apply SHELXL with TWIN/BASF commands for twinned data. Validate with Rint < 0.05 and CC > 0.90 .

- H-bond analysis: Use Mercury software to identify key interactions (e.g., N–H···O=C) influencing crystal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.